Zolpidem Phenyl-4-carboxylic acid is the major urinary metabolite of zolpidem, accounting for 51% of an administered dose . It can be found in urine for 2-3 days following ingestion of a single therapeutic dose of zolpidem .
An improved and scalable synthesis of zolpidem was developed via a CuI/BINOL-mediated tandem reaction of imine and alkyne . The procedure involves a two-step sequence: imine formation and subsequent tandem reaction between an imine and propiolamide in the presence of CuI/BINOL . Zolpidem was efficiently prepared in a 54% isolated yield .
Zolpidem is extensively metabolized in vivo to Zolpidem 4-phenyl carboxylic acid (ZCA), which is a major metabolite . The primary routes of zolpidem metabolism are side chain oxidation and phenolic hydroxylation .
The synthesis of Zolpidem Carboxylic Acid can be achieved through various methods, including traditional organic synthesis and modern techniques such as microwave-assisted synthesis.
Recent studies have demonstrated an efficient microwave-assisted three-step synthesis for producing Zolpidem and its derivatives. This method utilizes readily available starting materials and significantly reduces reaction time while enhancing yield and purity compared to conventional heating methods. For instance, a notable protocol reported yields of up to 89% within 40 minutes using microwave irradiation .
Another innovative approach involves flow chemistry, which allows for continuous processing and minimizes the need for downstream purification. This method employs a combination of polymer-supported reagents and controlled temperature conditions to facilitate the formation of the desired product with high efficiency .
Zolpidem Carboxylic Acid has a molecular formula of and a molecular weight of approximately 337.37 g/mol. The structure features:
The compound's structure can be represented as follows:
This structural composition plays a crucial role in its pharmacokinetics and interaction with biological systems.
Zolpidem Carboxylic Acid participates in various chemical reactions, primarily as a metabolic product of Zolpidem. Key reactions include:
These reactions are vital in understanding the pharmacokinetics of Zolpidem and its metabolites.
The mechanism of action for Zolpidem involves selective binding to the gamma-aminobutyric acid type A receptor complex, particularly at the benzodiazepine site. This binding enhances inhibitory neurotransmission, leading to sedative effects.
Zolpidem Carboxylic Acid itself does not exhibit significant pharmacological activity but serves as an important marker for monitoring Zolpidem use due to its higher prevalence in biological samples compared to the parent drug .
These properties are essential for laboratory handling and formulation in pharmaceutical applications.
Zolpidem Carboxylic Acid has several scientific applications:
Zolpidem carboxylic acid (ZCA), systematically named 2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid, is a primary pharmacologically inactive metabolite of the sedative-hypnotic drug zolpidem. Its molecular formula is C₁₉H₁₉N₃O₃ (molecular weight: 337.38 g/mol), distinguishing it from the parent compound zolpidem (C₁₉H₂₁N₃O, MW 307.39 g/mol) through oxidation of the dimethylacetamide group to a carboxylic acid functionality [1] [5]. This structural transformation, highlighted in the table below, eliminates zolpidem’s affinity for GABAA receptors due to loss of critical hydrogen-bonding interactions with α1 subunits [5] [6].
Table 1: Structural and Physicochemical Comparison of Zolpidem and ZCA
Property | Zolpidem | ZCA |
---|---|---|
Molecular Formula | C₁₉H₂₁N₃O | C₁₉H₁₉N₃O₃ |
Molecular Weight | 307.39 g/mol | 337.38 g/mol |
Key Functional Group | N,N-dimethylacetamide | Carboxylic acid |
LogP (Octanol-Water) | 3.02 | ~0.5 (estimated) |
Receptor Binding | High (GABAA) | Negligible |
The carboxylic acid group significantly enhances ZCA’s water solubility (>23 mg/mL) compared to zolpidem, facilitating renal excretion. Crystallographic studies confirm planar imidazopyridine and phenyl rings, with the carboxylic acid group adopting antiplanar conformation relative to the heterocyclic core [6] [8].
ZCA was first identified in the early 1990s during zolpidem’s clinical development. Initial pharmacokinetic studies detected two major acidic metabolites in human urine: ZCA (zolpidem 6-carboxylic acid) and ZPCA (zolpidem phenyl-4-carboxylic acid). ZCA alone accounted for 12% of the administered dose, cementing its status as a key biomarker for zolpidem intake [4] [9]. By 1995, pioneering research by Pichard et al. elucidated CYP3A4 as the primary enzyme responsible for ZCA’s formation via initial hydroxylation [2].
The metabolite’s historical significance extends beyond pharmacokinetics. In 2018, computational studies revealed ZCA’s unexpected antioxidant potential. Density functional theory (DFT) calculations demonstrated its ability to scavenge reactive oxygen species (ROS) via hydrogen atom transfer (HAT), with rate constants comparable to melatonin (k = 4.7 × 10⁴ M⁻¹s⁻¹ for •OH) [9]. This property, tentatively linked to its imidazopyridine core, suggested novel therapeutic roles in mitigating oxidative injury—a hypothesis warranting further exploration.
Zolpidem undergoes extensive hepatic metabolism (>95%), with ZCA representing one of two dominant terminal metabolites. The biotransformation occurs via a three-step pathway:
Table 2: Enzymatic Parameters of ZCA Formation
Enzyme | Contribution to Clearance | Km (μM) | Vmax (pmol/min/mg) |
---|---|---|---|
CYP3A4 | 61% | 58 ± 11 | 2200 ± 400 |
CYP2C9 | 22% | 42 ± 9 | 850 ± 150 |
CYP1A2 | 14% | 105 ± 25 | 980 ± 200 |
Inhibitor studies confirm this hierarchy: ketoconazole (CYP3A4 inhibitor) reduces ZCA formation by 40% in vivo, while sulfaphenazole (CYP2C9 inhibitor) causes 15–20% reduction [7]. ZCA’s pharmacokinetics exhibit linear correlation with zolpidem doses (5–20 mg), detectable in urine within 2 hours post-administration and persisting for 48 hours. It constitutes 52% of urinary metabolites, alongside ZPCA (30%) [4] [5].
Analytically, ZCA serves as a critical biomarker for forensic and clinical monitoring. Techniques like micelle-to-solvent stacking capillary electrophoresis (MSS-CZE) achieve detection limits of 0.5 ng/mL in urine, while LC-MS/MS methods enable simultaneous quantification of ZCA and other metabolites with >95% recovery [4]. The metabolite’s extended detection window (vs. zolpidem’s 2.6-hour half-life) makes it indispensable for compliance testing and overdose investigations.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: